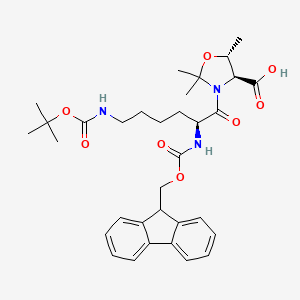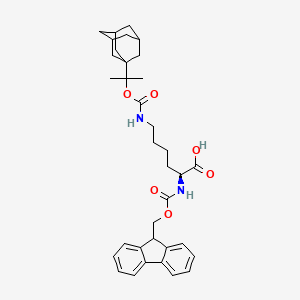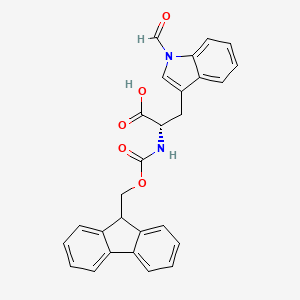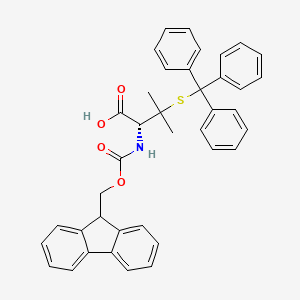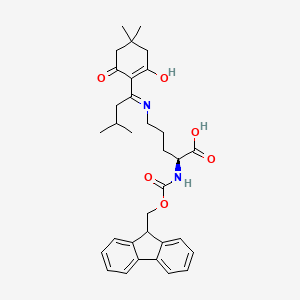
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. It is a modified peptide that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound also includes a glycine (Gly) residue, a serine (Ser) residue, and a pseudo-proline (Psi(Me,Me)Pro) residue, which enhances the stability and solubility of the peptide.
Mechanism of Action
Mode of Action
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is synthesized using Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets through biochemical reactions, leading to changes in the function or activity of the target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the anchoring of the first amino acid (Glycine) to a solid support resin. The Fmoc group is then removed using a solution of piperidine in dimethylformamide (DMF), exposing the amino group for subsequent coupling reactions.
The serine residue is then coupled to the glycine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The pseudo-proline residue is introduced in a similar manner, with the Fmoc group being removed and the residue being coupled to the growing peptide chain.
Industrial Production Methods
In an industrial setting, the synthesis of This compound can be automated using peptide synthesizers. These machines can perform the repetitive cycles of deprotection, washing, and coupling required for SPPS. The use of automated systems allows for the efficient and high-throughput production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a serine oxide derivative.
Reduction: The pseudo-proline residue can be reduced to form a proline derivative.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Serine oxide derivatives.
Reduction: Proline derivatives.
Substitution: Various substituted peptides with different functional groups.
Scientific Research Applications
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and biomaterials.
Comparison with Similar Compounds
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: can be compared with other similar compounds, such as:
Fmoc-Gly-Ser-OH: Lacks the pseudo-proline residue, making it less stable and less soluble.
Fmoc-Gly-Pro-OH: Contains a proline residue instead of a pseudo-proline residue, resulting in different chemical properties.
Fmoc-Gly-Ser(Psi(Me,Me)Ala)-OH: Contains a pseudo-alanine residue instead of a pseudo-proline residue, resulting in different stability and solubility properties.
The uniqueness of This compound lies in its combination of the Fmoc protective group, glycine, serine, and pseudo-proline residues, which together enhance the stability, solubility, and versatility of the peptide for various research applications.
Properties
IUPAC Name |
(4S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBXHZJERGBCEL-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



